tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is an amine derivative and can be used as a chiral reagent . This compound is characterized by its off-white to white solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves the reaction of di-tert-butyl dicarbonate with (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The compound is stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a chiral reagent in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets and pathways. As a chiral reagent, it can influence the stereochemistry of reactions, leading to the formation of enantiomerically pure products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
- This compound
- This compound
Uniqueness: this compound is unique due to its specific structure and properties, which make it suitable for use as a chiral reagent in asymmetric synthesis. Its ability to influence the stereochemistry of reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHMMDUJKBJVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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